molecular formula C5H12N2OS B1173912 Methioninamide CAS No. 19298-72-7

Methioninamide

Cat. No. B1173912
CAS RN: 19298-72-7
InChI Key:
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Description

Synthesis Analysis

Methioninamide has been synthesized in various studies. For instance, a study on the biosynthesis of L-methionine in Escherichia coli reported an increase in L-methionine production through strengthening the L-methionine terminal synthetic module . Another study discussed the synthesis of amines, including this compound, through reactions involving alkyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the retrieved sources, a study discussed the industrial chemical synthesis of Methionine and its hydroxy analogues, which could potentially involve this compound .

Scientific Research Applications

  • Methionine Production and Applications : Methionine, closely related to methioninamide, is significant in fermentation processes and is applied in feed, food, pharmacy, and medicine. Its highest concentration from natural sources is achieved using genetically modified organisms (GMOs) of Escherichia coli (Willke, 2014).

  • Cancer Treatment and Prevention : Targeting methionine dependency in cancer cells, specifically in melanoma models, using recombinant methioninase (rMETase) has shown potential in inhibiting tumor growth. This opens avenues for chronic cancer therapy and prevention (Kawaguchi et al., 2018).

  • Brain Tumor Imaging : 11C-methionine PET imaging is effective for detecting brain tumors and differentiating between tumor recurrence and radiation necrosis. This has implications for diagnostic accuracy, grading, and prognosis in cerebral gliomas (Glaudemans et al., 2013).

  • Biomedical Applications : Methionine-based systems are utilized in cancer treatment and diagnosis, owing to the disordered metabolic state of tumor cells. Additionally, its derivative, S-adenosylmethionine, is used in treating liver diseases (Liu et al., 2021).

  • Inhibition of Corrosion : Methionine acts as a green organic inhibitor in the study of hydrodynamic conditions on metal surfaces, showing potential in corrosion prevention (Ashassi-Sorkhabi & Asghari, 2008).

  • Agricultural Applications : Methionine enhances resistance against Plasmopara viticola infection in grapevine plants, indicating its role in plant defense and potential in agricultural pest control (Boubakri et al., 2013).

Safety and Hazards

According to the safety data sheet, Methioninamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYTVXOARWSQSV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940971
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4510-08-1, 19298-72-7
Record name L-Methioninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIONINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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